molecular formula C17H19NO2 B5616765 N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

Cat. No.: B5616765
M. Wt: 269.34 g/mol
InChI Key: MPQNNRMRVDHRAK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylphenylamine with 3-phenylpropanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-hydroxy-5-methylphenyl-3-phenylpropanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its analgesic effects may involve modulation of pain signaling pathways in the nervous system.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide can be compared with other similar compounds such as:

    N-(2-methoxy-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-methoxy-5-methylphenyl)-3-phenylacrylamide: Contains an acrylamide group instead of a propanamide group.

    N-(2-methoxy-5-methylphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a propanamide group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-10-16(20-2)15(12-13)18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNNRMRVDHRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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